5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the hypoxia-inducible factor prolyl hydroxylase domain-1 (PHD-1) enzyme . This interaction can modulate the activity of the enzyme, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern on the triazolopyrimidine core, which imparts unique chemical and biological properties. Its potential as a microtubule-active agent and enzyme inhibitor highlights its versatility and significance in scientific research.
Properties
Molecular Formula |
C18H13ClN4 |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H13ClN4/c1-12-2-4-14(5-3-12)17-10-16(13-6-8-15(19)9-7-13)22-18-20-11-21-23(17)18/h2-11H,1H3 |
InChI Key |
WCBOMUTYCNDUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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